2,4,6-三羟基苯甲酸甲酯

描述

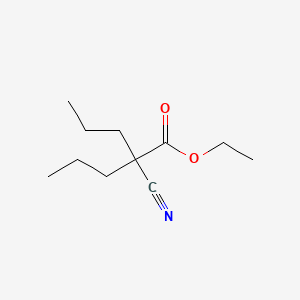

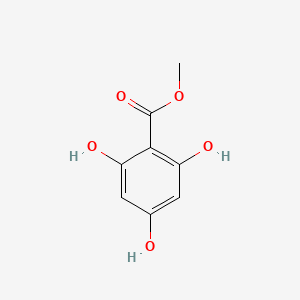

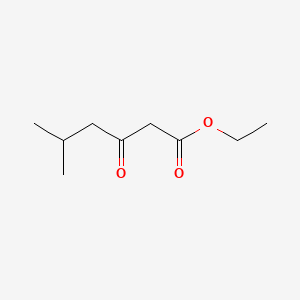

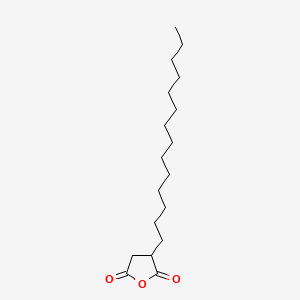

2,4,6-三羟基苯甲酸甲酯: ,也称为没食子酸甲酯,是一种有机化合物,分子式为C8H8O5。它是没食子酸的衍生物,常见于多种植物中。 该化合物以其抗氧化、抗炎和抗菌特性而闻名 .

科学研究应用

2,4,6-三羟基苯甲酸甲酯在科学研究中具有广泛的应用:

化学: 用作高性能液相色谱等分析技术中校准的标准品。

生物学: 研究其抗氧化特性及其清除自由基的能力。

医药: 研究其潜在的治疗效果,包括抗炎和抗菌活性。

作用机制

2,4,6-三羟基苯甲酸甲酯的作用机制与其能够捐赠氢原子有关,从而中和自由基并防止氧化损伤。它与各种分子靶标相互作用,包括酶和细胞膜,以发挥其抗氧化作用。 该化合物还通过破坏微生物的细胞膜并干扰其代谢过程来抑制微生物的生长 .

生化分析

Biochemical Properties

Methyl 2,4,6-trihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, Methyl 2,4,6-trihydroxybenzoate interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

Methyl 2,4,6-trihydroxybenzoate influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help protect cells from oxidative damage, thereby preserving cellular function . Furthermore, Methyl 2,4,6-trihydroxybenzoate has been shown to modulate gene expression related to lipid metabolism, which can influence cellular lipid levels and overall metabolic health .

Molecular Mechanism

The molecular mechanism of Methyl 2,4,6-trihydroxybenzoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For instance, it can inhibit or activate enzymes involved in oxidative stress and lipid metabolism . Additionally, Methyl 2,4,6-trihydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,4,6-trihydroxybenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2,4,6-trihydroxybenzoate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and lipid-lowering effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Methyl 2,4,6-trihydroxybenzoate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and lipid-lowering activities . At higher doses, Methyl 2,4,6-trihydroxybenzoate may cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Methyl 2,4,6-trihydroxybenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . The compound’s antioxidant properties help reduce oxidative damage, while its lipid-lowering effects are mediated through interactions with lipid metabolism enzymes . These metabolic pathways highlight the compound’s potential in modulating metabolic health and preventing disease.

Transport and Distribution

Within cells and tissues, Methyl 2,4,6-trihydroxybenzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within cells is crucial for its biochemical effects, as it needs to reach specific cellular compartments to exert its actions .

Subcellular Localization

The subcellular localization of Methyl 2,4,6-trihydroxybenzoate plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Methyl 2,4,6-trihydroxybenzoate can interact with the appropriate biomolecules and exert its biochemical effects effectively .

准备方法

合成路线和反应条件: : 2,4,6-三羟基苯甲酸甲酯可以通过在酸性催化剂(例如硫酸)存在下,没食子酸与甲醇的酯化反应合成。 该反应通常在回流条件下加热混合物,以促进酯的形成 .

工业生产方法: : 在工业环境中,2,4,6-三羟基苯甲酸甲酯的生产遵循类似的原理,但规模更大。 该工艺涉及使用连续反应器和优化的反应条件,以确保产品的高产率和纯度 .

化学反应分析

反应类型: : 2,4,6-三羟基苯甲酸甲酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类。

还原: 还原反应可以将其转化为相应的醇。

取代: 由于羟基的存在,它可以进行亲电取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

主要产物

氧化: 醌类和其他氧化衍生物。

还原: 醇衍生物。

取代: 卤代衍生物.

相似化合物的比较

类似化合物

2,4,6-三羟基苯甲酸乙酯: 结构类似,但带有乙基而不是甲基。

2,4,6-三羟基苯甲酸丙酯: 结构类似,但带有丙基而不是甲基。

没食子酸: 母体化合物,带有三个羟基和一个羧酸基团.

独特性: : 2,4,6-三羟基苯甲酸甲酯由于其特定的酯结构而具有独特性,与类似物相比,它具有不同的溶解度和反应性。 其甲酯基团使其更具亲脂性,增强了其穿透生物膜并发挥其作用的能力 .

属性

IUPAC Name |

methyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIJIAUYXOCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062867 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3147-39-5 | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4,6-TRIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFR9ME6WAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 176 °C | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2,4,6-trihydroxybenzoate in natural product synthesis?

A1: Methyl 2,4,6-trihydroxybenzoate serves as a crucial starting material in the synthesis of various naturally occurring compounds, particularly resorcylic acid lactones (RALs) [, ]. These RALs, such as LL-Z1640-2, exhibit a range of biological activities, including potent inhibition of protein kinases and tumor growth []. The structure of Methyl 2,4,6-trihydroxybenzoate allows for versatile modifications, making it valuable in constructing the complex frameworks found in RALs and other natural products.

Q2: How is Methyl 2,4,6-trihydroxybenzoate utilized in the synthesis of xanthones?

A2: A study demonstrated the synthesis of naturally occurring xanthones using Methyl 2,4,6-trihydroxybenzoate through thermal condensation reactions with various phenolic compounds like hydroquinone, catechol, and pyrogallol []. This approach highlights the utility of Methyl 2,4,6-trihydroxybenzoate as a building block for creating diverse chemical structures relevant to natural product synthesis.

Q3: What insights do Phloroglucinol Reductases (PGRs) provide about Methyl 2,4,6-trihydroxybenzoate?

A3: Research on PGRs, enzymes involved in anaerobic degradation pathways, revealed their ability to catalyze the reduction of Methyl 2,4,6-trihydroxybenzoate []. This finding suggests a potential metabolic pathway for this compound in certain bacterial species. Understanding the interaction of Methyl 2,4,6-trihydroxybenzoate with PGRs contributes to a broader understanding of enzymatic degradation mechanisms for aromatic compounds.

Q4: What are the challenges and future directions in utilizing Methyl 2,4,6-trihydroxybenzoate for synthesizing bioactive compounds?

A4: While Methyl 2,4,6-trihydroxybenzoate provides a valuable starting point for synthesizing complex molecules, challenges remain in optimizing reaction conditions, improving yields, and achieving stereochemical control during synthesis [, ]. Further research exploring alternative synthetic routes, catalytic processes, and structure-activity relationships is crucial for developing more efficient and versatile approaches to accessing bioactive compounds derived from Methyl 2,4,6-trihydroxybenzoate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)

![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)